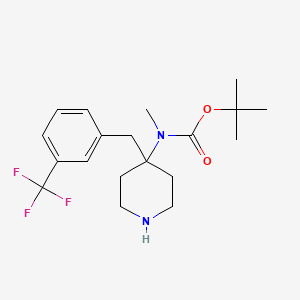
1-(Chloromethyl)-4-nitronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethyl)-4-nitronaphthalene is an organic compound with the molecular formula C11H8ClNO2 It is a derivative of naphthalene, where a chloromethyl group is attached to the first carbon and a nitro group is attached to the fourth carbon of the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-nitronaphthalene can be synthesized through a multi-step process starting from naphthalene. One common method involves the nitration of naphthalene to form 1-nitronaphthalene, followed by chloromethylation. The chloromethylation reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions must be carefully controlled to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of phase transfer catalysts can also enhance the efficiency of the chloromethylation process. The crude product is usually purified through crystallization or distillation to obtain the final compound with high purity.
化学反应分析
Types of Reactions: 1-(Chloromethyl)-4-nitronaphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, where the chloromethyl group is converted to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or sodium ethoxide in an alcohol solvent.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted naphthalenes with various functional groups.
Reduction: Formation of 1-(Chloromethyl)-4-aminonaphthalene.
Oxidation: Formation of 1-(Carboxymethyl)-4-nitronaphthalene.
科学研究应用
1-(Chloromethyl)-4-nitronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activities and other biological processes.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug development.
作用机制
The mechanism of action of 1-(Chloromethyl)-4-nitronaphthalene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. In reduction reactions, the nitro group is reduced to an amino group through electron transfer processes facilitated by the reducing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
相似化合物的比较
1-(Chloromethyl)-4-nitronaphthalene can be compared with other similar compounds such as:
1-(Chloromethyl)-2-nitronaphthalene: Similar structure but with the nitro group at the second position, leading to different reactivity and applications.
1-(Bromomethyl)-4-nitronaphthalene: Bromine instead of chlorine, which may affect the compound’s reactivity in nucleophilic substitution reactions.
1-(Chloromethyl)-4-aminonaphthalene:
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and suitability for various applications in organic synthesis and material science.
属性
分子式 |
C11H8ClNO2 |
|---|---|
分子量 |
221.64 g/mol |
IUPAC 名称 |
1-(chloromethyl)-4-nitronaphthalene |
InChI |
InChI=1S/C11H8ClNO2/c12-7-8-5-6-11(13(14)15)10-4-2-1-3-9(8)10/h1-6H,7H2 |
InChI 键 |
ZMLDKFSWDCIYPB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(2-Methyl-3-furyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281058.png)
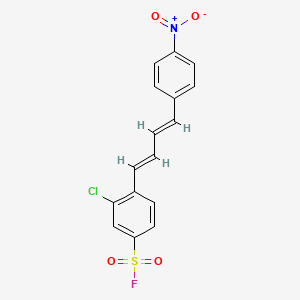
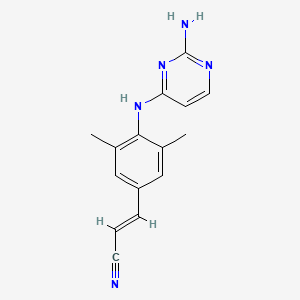
![2-methyl-3-{6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B15281080.png)
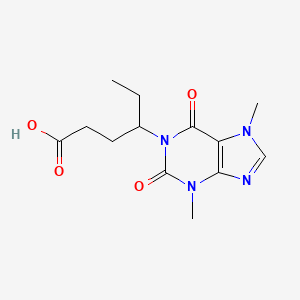
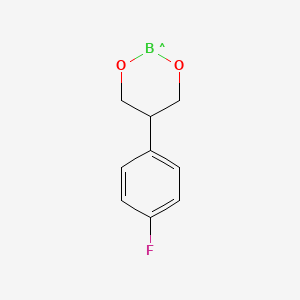
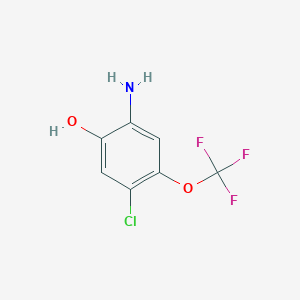

![{2-[Bis(pentafluorophenyl)boranyl]ethyl}(trimethyl)silane](/img/structure/B15281100.png)
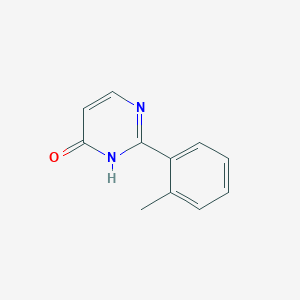
![6-(4-Chlorobenzyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281114.png)
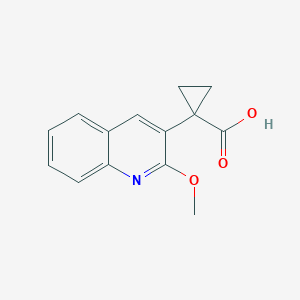
![3-[(Isopropylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281127.png)
